(1Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)butan-2-one

Catalog No.
S12578775
CAS No.
M.F
C26H30N2O6S
M. Wt
498.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1-(3,4,9...

Product Name

(1Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)butan-2-one

IUPAC Name

(1Z)-1-(2,3,4,8,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-7-ylidene)-4-(4-morpholin-4-ylsulfonylphenyl)butan-2-one

Molecular Formula

C26H30N2O6S

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C26H30N2O6S/c29-21(5-2-19-3-6-22(7-4-19)35(30,31)28-10-14-32-15-11-28)17-24-23-18-26-25(33-12-1-13-34-26)16-20(23)8-9-27-24/h3-4,6-7,16-18,27H,1-2,5,8-15H2/b24-17-

InChI Key

NPCAECVMZIXMLD-ULJHMMPZSA-N

Canonical SMILES

C1COC2=C(C=C3C(=C2)CCNC3=CC(=O)CCC4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)OC1

Isomeric SMILES

C1COC2=C(C=C\3C(=C2)CCN/C3=C\C(=O)CCC4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)OC1

The compound (1Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)butan-2-one is a complex organic molecule characterized by its unique structural features. It consists of a butanone core substituted with a morpholine sulfonamide and a tetrahydro-dioxepinoisoquinoline moiety. This structure suggests potential for diverse biological interactions, making it a candidate for various pharmacological applications.

  • Nucleophilic Substitution: The morpholine sulfonyl group may undergo nucleophilic attack, facilitating the formation of new derivatives.
  • Condensation Reactions: The presence of the butanone and isoquinoline moieties allows for potential condensation reactions, leading to the formation of more complex structures.
  • Oxidation-Reduction Reactions: The dioxepine structure may participate in redox processes, which are crucial in biological systems and could influence the compound's biological activity

    The biological activity of this compound can be predicted using computational models that analyze structure-activity relationships. Such models suggest that compounds with similar structures may exhibit activities such as:

    • Anticancer Properties: Due to the isoquinoline framework, which is often associated with anticancer activity.
    • Antimicrobial Effects: The morpholine sulfonamide group is known for its antibacterial properties.
    • Neuroprotective Effects: The complex structure may interact with neurotransmitter systems, potentially offering neuroprotective benefits .

Synthesis of this compound can be achieved through multi-step organic synthesis techniques:

  • Formation of the Butanone Core: Starting from commercially available precursors, the butanone structure can be synthesized using acylation reactions.
  • Introduction of the Morpholine Sulfonyl Group: This can be accomplished through sulfonamidation reactions involving morpholine and a suitable sulfonyl chloride.
  • Construction of the Dioxepine Isoquinoline Moiety: This step may involve cyclization reactions that form the dioxepine ring followed by functionalization to attach it to the butanone core.

Each step requires careful control of reaction conditions to ensure high yield and purity of the final product .

The potential applications of this compound include:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting cancer and infectious diseases.
  • Research Tool: For studying biological pathways involving neurotransmitters or cellular signaling.
  • Chemical Probe: In biochemical assays to understand enzyme interactions or receptor binding mechanisms .

Interaction studies are essential to understand how this compound affects biological systems. Techniques such as:

  • In Silico Docking Studies: To predict binding affinities with various biological targets.
  • In Vitro Assays: To evaluate cytotoxicity and other pharmacological effects on cell lines.
  • In Vivo Studies: To assess therapeutic efficacy and safety profiles in animal models.

These studies help elucidate the mechanism of action and potential side effects associated with the compound .

Several compounds share structural features with (1Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)butan-2-one. Here are some notable examples:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-Methyl-6-phenylethynylpyridineContains a pyridine ringAntagonist for mGluR5Investigational drug with neuroprotective effects
CurcuminContains multiple phenolic groupsAntioxidant and anti-inflammatoryDerived from turmeric; low bioavailability
QuercetinFlavonoid structureAntioxidant and anticancerNaturally occurring; broad-spectrum activity

This comparison highlights the unique combination of structural features in the target compound that may confer specific biological activities not found in others .

XLogP3

2.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

498.18245785 g/mol

Monoisotopic Mass

498.18245785 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-09-2024

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